

Kahalalide F: A Comprehensive Technical Review

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Kahalalide F is a naturally occurring cyclodepsipeptide with significant antitumor properties. Isolated from the marine mollusk Elysia rufescens and its food source, the green alga Bryopsis pennata, Kahalalide F has demonstrated potent cytotoxic activity against a range of cancer cell lines, including those of prostate, breast, and colon carcinomas.[1] This technical guide provides an in-depth overview of Kahalalide F, including its chemical properties, mechanism of action, and relevant experimental protocols, to support ongoing research and drug development efforts.

Chemical and Physical Properties

Kahalalide F is a complex molecule with a cyclic structure comprising 13 amino acids and a 5-methylhexanoic acid N-terminus.[2] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
CAS Number	149204-42-2	[3][4][5]
Molecular Formula	C75H124N14O16	
Molecular Weight	1477.87 g/mol	_
Appearance	White amorphous powder	_
Optical Rotation	[α]D -8° (c = 4.32 in CH3OH)	-

Mechanism of Action

Kahalalide F induces cell death in cancer cells through a mechanism distinct from classical apoptosis. Instead, it triggers oncosis, a form of necrotic cell death characterized by cellular swelling, vacuolization, and plasma membrane rupture.

Key features of Kahalalide F's mechanism of action include:

- Lysosomal Disruption: The compound causes a loss of lysosomal integrity.
- Mitochondrial Dysfunction: It leads to a loss of mitochondrial membrane potential.
- Endoplasmic Reticulum Stress: Dilation and vesiculation of the endoplasmic reticulum are observed in treated cells.
- Lack of Apoptotic Features: Treatment with Kahalalide F does not induce the typical hallmarks of apoptosis, such as DNA fragmentation or caspase activation.

The precise molecular target of Kahalalide F is still under investigation, but its unique mechanism of action makes it a promising candidate for cancers resistant to conventional apoptotic inducers.

Experimental Protocols

This section details common experimental protocols used to evaluate the activity of Kahalalide F.



Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Kahalalide F on cancer cell lines.

Methodology:

- Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well
 and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of Kahalalide F (e.g., 0.01 to 10 μM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Lysosomal Integrity Assay (Acridine Orange Staining)

Objective: To assess the effect of Kahalalide F on lysosomal membrane permeabilization.

Methodology:

- Cell Culture and Treatment: Grow cells on glass coverslips and treat with Kahalalide F at the desired concentration and time.
- Acridine Orange Staining: Incubate the cells with Acridine Orange (5 μ g/mL) for 15 minutes at 37°C.
- Washing: Wash the cells with phosphate-buffered saline (PBS).

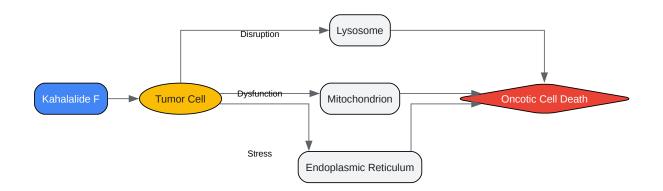


 Fluorescence Microscopy: Mount the coverslips on slides and observe under a fluorescence microscope. Healthy cells will exhibit red fluorescence within intact lysosomes, while cells with compromised lysosomes will show diffuse green fluorescence in the cytoplasm and nucleus.

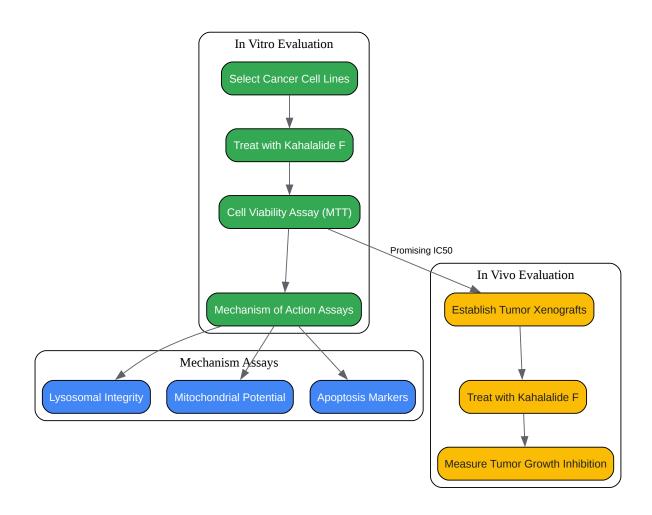
Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of Kahalalide F and a typical experimental workflow for its evaluation.









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